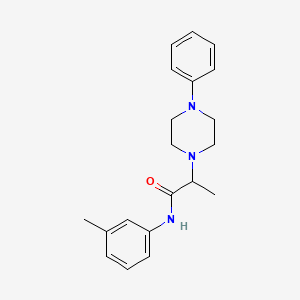
4-methyl-9-propoxy-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride
Übersicht
Beschreibung
4-methyl-9-propoxy-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wirkmechanismus
The mechanism of action of 4-methyl-9-propoxy-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride is not fully understood, but it is believed to involve the modulation of several key signaling pathways in cells. One of the most important of these pathways is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has been found to inhibit this pathway, which may be responsible for its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-9-propoxy-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride are complex and varied. In addition to its effects on the PI3K/Akt/mTOR pathway, this compound has been found to have effects on other signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway. It has also been found to have effects on cellular metabolism and energy production. Physiologically, this compound has been found to have neuroprotective effects, as well as anti-tumor, antiviral, and antibacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-9-propoxy-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride in lab experiments is its potential as a tool for studying signaling pathways and cellular metabolism. Its neuroprotective effects also make it a promising candidate for research in the field of neuroscience. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult and expensive to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-methyl-9-propoxy-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride. One promising area of research is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction for research is in the development of new anti-tumor therapies. Additionally, there is potential for research on the use of this compound in the treatment of infectious diseases such as viral infections and bacterial infections. Further research is also needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways and metabolism.
Wissenschaftliche Forschungsanwendungen
4-methyl-9-propoxy-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential applications of this compound include cancer research, where it has been found to have anti-tumor activity, and infectious disease research, where it has been found to have antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
4-methyl-12-propoxy-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.ClH/c1-3-10-21-12-4-5-15-14(11-12)13-6-7-18-17-16(13)20(15)9-8-19(17)2;/h4-5,11H,3,6-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPUWXRVPFPAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N3CCN(C4=NCCC2=C43)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)


![8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
![4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434128.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4434157.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)